Morphine-6-succinate

Description

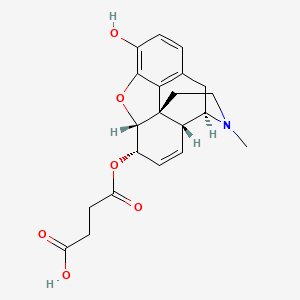

Structure

3D Structure

Properties

CAS No. |

36507-55-8 |

|---|---|

Molecular Formula |

C21H23NO6 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

4-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H23NO6/c1-22-9-8-21-12-3-5-15(27-17(26)7-6-16(24)25)20(21)28-19-14(23)4-2-11(18(19)21)10-13(12)22/h2-5,12-13,15,20,23H,6-10H2,1H3,(H,24,25)/t12-,13+,15-,20-,21-/m0/s1 |

InChI Key |

RVCMQOUQLRUENR-XSFUTMHBSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC(=O)CCC(=O)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OC(=O)CCC(=O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC(=O)CCC(=O)O |

Synonyms |

morphine monohemisuccinate |

Origin of Product |

United States |

Synthetic Methodologies for Morphine 6 Succinate and Its Conjugates

Esterification Strategies for the C-6 Hydroxyl Group of Morphine.

The strategic modification of morphine at its C-6 position is a common approach to create derivatives suitable for bioconjugation. mdpi.com The C-6 secondary hydroxyl group is a prime target for esterification, a chemical reaction that forms an ester, thereby introducing a succinate (B1194679) linker without altering the core structure of the molecule, which is essential for antibody recognition. akjournals.comresearchgate.net

Incorporation of the Succinate Moiety via Succinic Anhydride (B1165640).

The most direct method for introducing the succinate linker is through the reaction of morphine with succinic anhydride. mdpi.commdpi.com In this reaction, the nucleophilic C-6 hydroxyl group of morphine attacks one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring and forms an ester bond, resulting in morphine-6-hemisuccinate. researchgate.net The reaction is typically performed by heating a mixture of morphine base with an excess of succinic anhydride in a basic solvent, such as pyridine, which acts as a catalyst and acid scavenger. mdpi.com This process covalently attaches a succinic anhydride linker moiety to the C-6 position of the morphine framework, replacing the hydroxyl group with a hemisuccinate ester. nih.govcapes.gov.brresearchgate.net This newly introduced terminal carboxylic acid group is essential for subsequent conjugation reactions. mdpi.com However, purification of the final product can be challenging, as it may be contaminated with unreacted succinic anhydride and its hydrolysis product, succinic acid. researchgate.net

Carbodiimide-Mediated Esterification Techniques.

Carbodiimide-mediated esterification, often referred to as Steglich esterification, represents another versatile strategy. researchgate.net While more commonly employed for the subsequent conjugation to proteins, this method can also be applied to the initial esterification of morphine. elifesciences.org This technique involves the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netelifesciences.org The carbodiimide (B86325) activates the carboxylic acid of the succinate, making it highly reactive towards the alcohol (the C-6 hydroxyl of morphine). This method is particularly efficient for labile reagents with multiple reactive sites. researchgate.net For instance, polyglycerol hydroxyl groups have been converted to succinate functionalities and then esterified with morphine using EDCI and DMAP. elifesciences.org

Chemical Steps Involved in Morphine-6-hemisuccinate Synthesis.

The synthesis of morphine-6-hemisuccinate from a starting material like morphine sulphate generally involves a few key chemical steps. nih.govcapes.gov.br

Preparation of Morphine Base : If the starting material is a salt, such as morphine sulphate, it must first be converted to the morphine free base. This is typically achieved by dissolving the salt in water and adjusting the pH with a base to precipitate the less water-soluble morphine base.

Esterification : The morphine base is then reacted with succinic anhydride. mdpi.commdpi.com This step involves heating the reactants, often in pyridine, to facilitate the ring-opening reaction of the anhydride and the formation of the ester linkage at the C-6 position. mdpi.com

Purification : The resulting crude morphine-6-hemisuccinate must be purified to remove unreacted starting materials and by-products like succinic acid. researchgate.net This is often accomplished through techniques such as recrystallization or chromatography.

The final product is a morphine derivative featuring a terminal carboxyl group, which is the key functional group for the subsequent bioconjugation step. sdiarticle4.com

Bioconjugation of Morphine-6-succinate to Carrier Proteins for Hapten Design.

For a small molecule like morphine (a hapten) to elicit an immune response, it must be covalently attached to a large carrier molecule, typically a protein. mdpi.com This process, known as bioconjugation, creates a hapten-carrier conjugate that the immune system can recognize. The succinate linker on this compound provides the necessary carboxylic acid handle to form a stable amide bond with amine groups on the carrier protein. mdpi.com

Preparation of Hapten-Carrier Protein Conjugates (e.g., with Bovine Serum Albumin, Hen Egg Lysozyme).

The standard method for conjugating morphine-6-hemisuccinate to a carrier protein involves carbodiimide chemistry. nih.govcapes.gov.br A water-soluble carbodiimide, such as EDC, is used to activate the carboxyl group of the morphine-6-hemisuccinate. sdiarticle4.com This activated intermediate then readily reacts with the primary amine groups found on the side chains of lysine (B10760008) residues on the surface of the carrier protein, forming a stable amide linkage. mdpi.commdpi.com

Bovine Serum Albumin (BSA) is a frequently used carrier protein due to its stability, solubility, and abundance of lysine residues for conjugation. nih.govmdpi.combiosynth.com The synthesis of morphine-6-succinyl-BSA (M-6-S-BSA) involves mixing the protein and morphine-6-hemisuccinate in an aqueous buffer, followed by the addition of a water-soluble carbodiimide. nih.govcapes.gov.brsdiarticle4.com

Hen Egg Lysozyme (HEL) is another protein that has been utilized as a carrier for morphine conjugates. sdiarticle4.comresearchgate.net It is a smaller protein than BSA but is also effective in presenting the hapten to the immune system. sigmaaldrich.comworthington-biochem.com The conjugation procedure follows the same principle as with BSA, relying on carbodiimide-mediated coupling between the hapten's carboxyl group and the protein's amine groups. sdiarticle4.com

Besides BSA and HEL, other carrier proteins such as Keyhole Limpet Hemocyanin (KLH), Tetanus Toxoid (TT), Human Serum Albumin (HSA), and Ovalbumin have also been used to prepare morphine-protein conjugates. mdpi.comsdiarticle4.com

| Carrier Protein | Abbreviation | Typical Conjugation Chemistry | Reference |

|---|---|---|---|

| Bovine Serum Albumin | BSA | Carbodiimide-mediated (e.g., EDC) | nih.govcapes.gov.brmdpi.com |

| Hen Egg Lysozyme | HEL | Carbodiimide-mediated (e.g., EDC) | sdiarticle4.comresearchgate.net |

| Keyhole Limpet Hemocyanin | KLH | Carbodiimide-mediated or Maleimide-thiol | mdpi.commdpi.comnih.gov |

| Tetanus Toxoid | TT | Carbodiimide-mediated or Maleimide-thiol | mdpi.comrsc.org |

| Human Serum Albumin | HSA | Carbodiimide-mediated (e.g., EDC) | sdiarticle4.com |

| Ovalbumin | OVA | Carbodiimide-mediated (e.g., EDC) | sdiarticle4.com |

Methods for Determining Conjugation Efficiency and Hapten Density in Synthesized Constructs.

Determining the hapten density—the average number of hapten molecules conjugated to each carrier protein molecule—is crucial for ensuring the reproducibility and efficacy of the conjugate. nih.gov Several analytical methods are employed for this purpose.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) : This is a direct and highly accurate method. nih.gov It measures the molecular weight of the unconjugated carrier protein and the final hapten-protein conjugate. The mass difference allows for a precise calculation of the average number of haptens attached per protein molecule. researchgate.netacs.org MALDI-TOF MS is sensitive enough to distinguish subtle differences in hapten density. nih.gov

Base Hydrolysis : This is a traditional chemical method where the conjugate is subjected to base hydrolysis, which cleaves the ester linkage of the succinate. nih.govcapes.gov.br The amount of free morphine released is then extracted and quantified, typically by spectrophotometry or chromatography. This value is used to calculate the degree of conjugation. nih.gov

2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) Assay : This is an indirect colorimetric method that quantifies the number of free primary amino groups (e.g., on lysine residues) remaining on the protein surface after conjugation. nih.govresearchgate.net By comparing the number of available amines before and after the reaction, one can infer the number of amines that have been occupied by hapten molecules, thus providing an estimate of hapten density. nih.gov

UV-Visible Spectrophotometry : In some cases, the hapten itself has a unique UV absorbance profile that can be used for quantification. By measuring the absorbance of the conjugate solution at a specific wavelength, the concentration of the conjugated hapten can be determined, provided the protein's absorbance does not interfere. elifesciences.org

| Method | Principle | Type | Key Findings / Notes | Reference |

|---|---|---|---|---|

| MALDI-TOF MS | Measures mass difference between conjugate and carrier protein. | Direct | Highly accurate; can discriminate subtle differences in density. | nih.govresearchgate.net |

| Base Hydrolysis | Cleaves hapten from protein for quantification of free morphine. | Indirect | An average of 6.5 morphine molecules were conjugated to each BSA molecule. | nih.govcapes.gov.brnih.gov |

| TNBS Assay | Reacts with remaining free amino groups on the protein. | Indirect | Correlates the decrease in free amines to hapten density. | nih.govresearchgate.net |

| UV-Spectrophotometry | Quantifies hapten based on its specific absorbance. | Direct | Used to quantify morphine amount per mass of polymer conjugate. | elifesciences.org |

Quantification by Base Hydrolysis and Free Morphine Measurement

A fundamental method for determining the extent of conjugation, or hapten density, is through the chemical cleavage of the conjugate followed by direct measurement of the released hapten. nih.govnih.gov For this compound conjugates, this is achieved by base hydrolysis of the ester linkage connecting the morphine molecule to the succinate linker. nih.govnih.govdntb.gov.ua

The procedure involves treating the morphine-protein conjugate with a strong base, which hydrolyzes the ester bond and liberates free morphine. nih.gov The released morphine is then separated from the protein and other reaction components, typically through an extraction process. nih.gov Subsequently, the quantity of the extracted free morphine is measured using established analytical techniques. nih.govnih.gov The molar ratio of the measured morphine to the known quantity of the carrier protein provides a direct calculation of the average number of hapten molecules conjugated to each protein molecule. nih.gov

Research utilizing this method has provided specific hapten density values for synthesized conjugates. For example, in studies involving the conjugation of morphine-6-hemisuccinate to BSA, base hydrolysis and subsequent measurement of free morphine revealed an average of 6.5 molecules of morphine were successfully conjugated to each molecule of the BSA protein. nih.govnih.gov

| Conjugate | Quantification Method | Finding | Reference |

|---|---|---|---|

| Morphine-6-succinyl-BSA | Base hydrolysis, extraction, and measurement of free morphine | An average of 6.5 morphine molecules per BSA molecule | nih.gov |

| Morphine-3-succinyl-BSA | Base hydrolysis, extraction, and measurement of free morphine | An average of 6.5 morphine molecules per BSA molecule | nih.gov |

Spectroscopic Determination of Hapten Density (e.g., N/C ratio, UV-spectrophotometry)

Spectroscopic methods offer a non-destructive alternative for characterizing hapten-protein conjugates and determining hapten density. Ultraviolet-visible (UV-Vis) spectrophotometry is a particularly accessible and widely used technique for this purpose. jst.go.jplcms.cz

The principle of this method relies on the Beer-Lambert law and the distinct absorption spectra of the protein and the hapten. jst.go.jpnih.gov Proteins, due to the presence of aromatic amino acids like tryptophan and tyrosine, typically exhibit a maximum absorbance at a wavelength of approximately 280 nm. lcms.cz Many haptens, including morphine derivatives, have their own characteristic absorption maxima at different wavelengths. elifesciences.orgjst.go.jp For a morphine conjugate, a UV-visible spectrum will show the characteristic protein peak around 280 nm and a peak corresponding to the conjugated morphine, which has been noted at 285 nm. elifesciences.org

To calculate the hapten density, the absorbance of the conjugate solution is measured at two wavelengths: the absorbance maximum of the protein (e.g., 280 nm) and the absorbance maximum of the hapten. jst.go.jp Using the known molar extinction coefficients (€) for both the protein and the hapten at these two wavelengths, a set of simultaneous equations based on the Beer-Lambert law (A = εcl) can be solved to determine the molar concentrations of both the protein and the conjugated hapten. jst.go.jpnih.gov The ratio of the hapten concentration to the protein concentration gives the average number of haptens per protein molecule, or the hapten density. researchgate.net

| Parameter | Description | Relevance | Reference |

|---|---|---|---|

| Protein Absorbance (λmax) | Typically measured at ~280 nm | Quantifies protein concentration | lcms.cz |

| Hapten Absorbance (λmax) | Measured at a unique wavelength for the hapten (e.g., 285 nm for morphine) | Quantifies hapten concentration | elifesciences.org |

| Molar Extinction Coefficient (ε) | A constant unique to a substance at a specific wavelength | Required for calculating concentration from absorbance data via Beer-Lambert law | nih.gov |

| Hapten Density | Calculated as [Hapten Concentration] / [Protein Concentration] | Represents the average number of hapten molecules per protein | researchgate.net |

While UV-spectrophotometry is a valuable tool, its accuracy can be influenced by overlapping spectra. Therefore, findings are often confirmed using complementary methods. These include colorimetric assays like the 2,4,6-trinitrobenzene sulfonic acid (TNBS) test, which quantifies the reduction of free amino groups on the protein surface after conjugation, and mass spectrometry techniques like MALDI-TOF MS, which directly measures the increase in the conjugate's molecular weight to determine the number of attached haptens. nih.govnih.gov

Molecular and Biochemical Characterization of C 6 Functionalized Opioids

Opioid Receptor Binding Profiles of C-6 Modified Morphine Analogs (e.g., Morphine-6-glucuronide)

The chemical functionalization of the C-6 position on the morphine scaffold significantly influences its interaction with opioid receptors. While the parent molecule, morphine, has a hydroxyl group at this position, its metabolites and synthetic analogs bear various substituents that alter their pharmacological profile. The most studied of these is morphine-6-glucuronide (B1233000) (M6G), an active metabolite of morphine.

Assessment of Affinity and Selectivity for Mu-Opioid Receptor Subtypes (in vitro)

In vitro radioligand binding assays are used to determine the affinity (the strength of binding) and selectivity (the preference for one receptor type over others) of compounds for opioid receptors. Studies comparing morphine and its C-6 modified analogs have yielded critical insights into structure-activity relationships.

Glucuronidation of the 6-hydroxyl group of morphine to form M6G does not negatively impact its affinity for the mu-opioid receptor (MOR); in fact, some studies report a slightly higher affinity for M6G compared to morphine. nih.govnih.gov For instance, in rat brain homogenates using [3H]DAMGO as the radioligand, M6G displayed a binding affinity (Ki) of 0.6 nM, which was twofold stronger than that of morphine (Ki = 1.2 nM). nih.gov However, this modification does alter the selectivity profile. M6G typically shows a slight increase in affinity for delta-receptors and a reduced affinity for kappa-receptors compared to morphine. drugbank.comunimelb.edu.au This results in M6G having decreased selectivity for mu- over delta-receptors, but increased selectivity for mu- over kappa-receptors. drugbank.comunimelb.edu.au

Further research has aimed to distinguish between mu-opioid receptor subtypes, mu-1 and mu-2. One study found that M6G had a four-fold lower affinity for the mu-2 receptor subtype compared to morphine, with IC50 values of 82 nM and 17 nM, respectively. nih.gov In contrast, no significant difference in affinity was observed at the mu-1 receptor. nih.gov This suggests that modifications at the C-6 position can fine-tune the interaction with MOR subtypes. The free 3-hydroxyl group on the morphine scaffold remains essential for high-affinity binding, as its blockade dramatically reduces affinity for mu receptors. nih.gov

| Compound | Binding Affinity (Ki) in nM | Receptor Source | Reference |

|---|---|---|---|

| Morphine | 1.2 | Rat Brain Homogenates | nih.gov |

| Morphine-6-glucuronide (M6G) | 0.6 | Rat Brain Homogenates | nih.gov |

| Codeine | 30.5 | Rat Brain Homogenates | nih.gov |

| Hydromorphone | 0.6 | Rat Brain Homogenates | nih.gov |

Investigations into G-Protein Coupling and Downstream Signal Transduction Pathways (in vitro)

The binding of an agonist to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. ohsu.edu This process begins with the coupling and activation of inhibitory G-proteins (Gi/Go), which can be measured in vitro using assays like [35S]GTPγS binding. ohsu.edusemanticscholar.org This activation leads to downstream effects, including the inhibition of adenylyl cyclase, which reduces cyclic adenosine (B11128) monophosphate (cAMP) levels, modulation of calcium and potassium channels, and activation of pathways like the mitogen-activated protein kinase (MAPK) cascade. ohsu.edudrugbank.com

Studies comparing morphine and M6G reveal differences in their ability to initiate these signaling pathways. In membranes from Chinese hamster ovary (CHO) cells expressing the murine MOR, both morphine and M6G stimulated [35S]GTPγS binding, indicating G-protein activation. ohsu.edu However, in brainstem membranes, M6G was found to be more potent than morphine. ohsu.edu Furthermore, electrophysiological studies in rat locus coeruleus neurons showed that while both compounds behaved as partial agonists, M6G produced a larger maximal response and had a higher relative efficacy than morphine. nih.gov

Recent research has uncovered the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). nih.govresearchgate.net Interestingly, some morphine metabolites, including M6G, appear to be biased agonists. Compared to morphine, M6G shows a higher potency and efficacy for β-arrestin recruitment relative to its ability to activate G-proteins. researchgate.net Morphine itself is more efficacious at promoting G-protein interactions over β-arrestin recruitment. nih.gov This differential signaling may account for the distinct pharmacological profiles of these compounds.

Enzymatic Stability and Hydrolysis of Morphine-6-succinate Esters

This compound is a derivative where the C-6 hydroxyl group of morphine is esterified with succinic acid. This ester linkage is a key feature, making the compound a potential prodrug that can be hydrolyzed to release active morphine. Its stability and the pathways of its breakdown are critical to its function.

Evaluation of Lability to Esterases (e.g., Leukocyte Esterase) and pH Conditions

The ester bond in this compound is susceptible to cleavage by both enzymes and changes in pH. This lability is a crucial characteristic for its design as a prodrug.

Research on a polyglycerol-morphine (PG-M) conjugate, which utilizes a succinate (B1194679) linker to attach morphine to the polymer backbone, demonstrates this principle. elifesciences.org In vitro experiments showed that this conjugate, effectively a form of this compound, releases free morphine in a time-dependent manner when exposed to either human leukocyte esterase at a physiological pH of 7.4 or to an acidic environment of pH 5.5. elifesciences.orgnih.gov After 24 hours at 37°C, exposure to human leukocyte esterase released approximately 36% of the conjugated morphine, while exposure to acidic conditions (pH 5.5) released about 10%. elifesciences.org This dual-sensitivity is significant because inflamed tissues are characterized by both the presence of leukocyte esterases and local acidosis (low pH). elifesciences.org

The rate of hydrolysis for ester-based prodrugs can be highly variable and is influenced by the chemical structure of the ester. nih.govacs.org Studies on other morphine esters confirm that hydrolysis in biological fluids like plasma is often controlled by the activity of non-specific esterase enzymes. acs.org The stability of the ester bond is therefore a key determinant of the rate at which the active drug is released. nih.gov

| Condition (at 37°C) | % Morphine Released (approx.) | Time | Reference |

|---|---|---|---|

| Human Leukocyte Esterase (pH 7.4) | 36% | 24 hours | elifesciences.org |

| Acidic Buffer (pH 5.5) | 10% | 24 hours | elifesciences.org |

Implications of Hydrolytic Pathways for Prodrug Design and Biotransformation

The hydrolytic pathways of this compound are central to its application as a prodrug. The prodrug approach involves administering an inactive or less active compound that is converted into the active drug within the body through enzymatic or chemical reactions. mdpi.com For this compound, the ester linkage is designed to be cleaved, releasing morphine.

The sensitivity of the succinate ester to both low pH and leukocyte esterases suggests a strategy for targeted drug delivery. elifesciences.org Since inflammation is often accompanied by both acidosis and the aggregation of leukocytes which release esterases, a prodrug like this compound could be designed to preferentially release morphine at sites of inflammation and pain. elifesciences.org This targeted biotransformation could concentrate the active drug where it is needed most.

The design of ester prodrugs allows for the manipulation of release kinetics. By modifying the ester group, the rate of hydrolysis can be controlled, leading to either rapid or sustained release of the parent drug. nih.govnih.gov The development of sterically hindered morphine esters, for example, is one approach to manipulate the rate of morphine release, with hydrolysis half-lives in human plasma ranging from minutes to many hours. nih.gov Therefore, the succinate ester in this compound represents a specific chemical choice intended to create a prodrug that is stable in systemic circulation but becomes activated under the specific biochemical conditions associated with inflammation. elifesciences.org

Comparative Analysis of C-6 Substituent Effects on Receptor Interactions and Ligand Efficacy

The identity of the chemical substituent at the C-6 position of the morphinan (B1239233) skeleton is a critical determinant of the ligand's affinity for opioid receptors and its functional efficacy. A comparative analysis of various C-6 modified analogs reveals key structure-activity relationships.

Replacing the 6-hydroxyl of morphine with a keto group, as seen in oxymorphone, generally maintains or enhances mu-opioid receptor (MOR) affinity and agonist potency. semanticscholar.orgmdpi.com Further modifications, such as the introduction of a 14-methoxy group to the oxymorphone structure, can increase antinociceptive potency by hundreds of times compared to morphine. mdpi.com

The addition of large, polar groups at C-6, such as glucuronide (M6G) or sulfate (B86663) (morphine-6-sulfate), results in compounds that are notably more potent analgesics than morphine itself. nih.gov Despite their increased polarity, these compounds retain high affinity for the MOR. nih.govnih.gov M6G, for instance, has an affinity for the MOR that is comparable to or greater than morphine and demonstrates higher efficacy in some functional assays. nih.govnih.gov

Introducing other functionalities can lead to more dramatic changes. For example, replacing the 6-keto group with a zwitterionic glycine (B1666218) residue can maintain high affinity at the MOR. acs.org In contrast, certain bulky substituents can convert agonists into antagonists. rsc.org The stereochemistry at the C-6 position is also vital; studies on NBF derivatives showed that altering the configuration from 6α to 6β could switch the compound from a MOR antagonist to a MOR agonist, depending on other substitutions on the molecule. rsc.org This highlights that the effect of a C-6 substituent is not independent but acts in concert with other structural features of the ligand to collectively determine its interaction with the receptor binding pocket and its ultimate functional profile as an agonist, partial agonist, or antagonist. rsc.orgelifesciences.org

Applications of Morphine 6 Succinate in Chemical Biology and Research Tools

Development and Application of Immunological Probes and Assays

The chemical modification of morphine to morphine-6-succinate is a critical step in producing tools for immunological studies. By introducing a carboxylic acid group via the succinate (B1194679) linker, the otherwise non-immunogenic morphine molecule can be conjugated to larger carrier proteins, transforming it into a hapten capable of eliciting an immune response.

Role as a Hapten for Generating Anti-Morphine Antibodies

Morphine itself is too small a molecule to be recognized by the immune system and induce antibody production. mdpi.com To overcome this, this compound is synthesized by reacting morphine with succinic anhydride (B1165640). mdpi.com This process attaches a succinyl group to the 6-hydroxyl position of morphine, providing a reactive carboxyl group. nih.govresearchgate.net This carboxyl group can then be covalently bonded to carrier proteins, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), through methods like the mixed anhydride method or by using a water-soluble carbodiimide (B86325). mdpi.comnih.govresearchgate.net

The resulting conjugate, for instance morphine-6-succinyl-BSA, presents the morphine molecule to the immune system in a way that generates an antibody response. nih.govresearchgate.net The position of this linkage is crucial, as it influences the specificity of the antibodies produced. mdpi.com By linking at the C-6 position, the resulting antibodies can recognize not only morphine but also structurally related compounds like heroin and 6-acetylmorphine. h1.co Research has shown that conjugates like 6-glutarylmorphine–KLH can generate a high titer of antibodies specific for both morphine and heroin. mdpi.com The number of hapten molecules conjugated to each carrier protein molecule is a key factor in the immunogenicity of the resulting conjugate. For example, one study reported an average of 6.5 molecules of morphine conjugated to each BSA molecule. nih.govresearchgate.net Another found a hapten density of 8.2 moles per mole of BSA. researchgate.net

Utilization in Immunoassays for Morphine Detection and Antibody Level Quantification in Research Settings

The antibodies generated using this compound as a hapten are invaluable tools for developing various immunoassays. These assays are used in research to detect the presence of morphine and to quantify the levels of anti-morphine antibodies.

ELISA is a widely used technique for detecting and quantifying substances such as antibodies. In the context of morphine research, ELISAs are employed to measure the levels of anti-morphine antibodies in serum samples. scialert.net In a typical direct ELISA for this purpose, microtiter plates are coated with a conjugate of this compound and a different carrier protein, such as Hen Egg Lysozyme (HEL), to ensure that the detected antibodies are specific to the morphine hapten and not the initial carrier protein (e.g., BSA). scialert.net Serum samples are then added to the wells, and any anti-morphine antibodies present will bind to the coated antigen. scialert.net The bound antibodies are subsequently detected using a secondary antibody labeled with an enzyme, such as horseradish peroxidase (HRP), which produces a measurable signal upon the addition of a substrate. scialert.netcreative-diagnostics.com This method allows for the quantification of specific IgG anti-morphine antibodies. scialert.net Studies have successfully used this ELISA methodology to detect and monitor the antibody response in subjects immunized with a morphine vaccine. scialert.net

| Parameter | Description | Reference |

| Assay Type | Direct ELISA | scialert.net |

| Antigen Coating | This compound coupled to Hen Egg Lysozyme (HEL) | scialert.net |

| Sample | Serum | scialert.net |

| Detection | Horseradish-peroxidase-labeled goat anti-human IgG antibody | scialert.net |

| Application | Measurement of anti-morphine antibody levels | scialert.net |

Another immunological application of this compound is in the development of the Latex Agglutination Inhibition Reaction Test (LAIRT). researchgate.net This rapid immunoassay is designed for the detection of morphine in biological fluids like urine. researchgate.netscialert.net In this test, latex particles are coated with either an anti-morphine antibody or a morphine-antigen conjugate (such as 3-carboxymethylmorphine-rabbit serum albumin). nih.gov When a sample containing morphine is mixed with the antibody-coated latex particles, the morphine in the sample binds to the antibodies. Subsequently, when the antigen-coated latex particles are added, they are unable to agglutinate because the antibody binding sites are already occupied by the free morphine from the sample. This inhibition of agglutination indicates a positive result for the presence of morphine. nih.gov Conversely, in the absence of free morphine, the antibody-coated and antigen-coated latex particles will cross-link and cause visible agglutination, indicating a negative result. This test provides a simple and rapid screening method for morphine. researchgate.netnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies.

Strategies in Prodrug and Targeted Delivery System Design Utilizing Succinate Linkers

The succinate linker in this compound also provides a valuable tool for the design of prodrugs and targeted drug delivery systems. A prodrug is an inactive or less active compound that is metabolized into an active drug within the body. birzeit.edu This approach can be used to control the release and targeting of drugs.

Conjugation with Polymeric Carriers (e.g., Polyglycerol) for Controlled Release

This compound can be conjugated to polymeric carriers like hyperbranched polyglycerol (PG) to create a high-molecular-weight prodrug. nih.gov This strategy aims to achieve controlled release and targeted delivery of morphine. The hydroxyl groups of polyglycerol are first converted to succinate functionalities, which are then esterified with morphine. nih.gov The resulting polyglycerol-morphine (PG-M) conjugate is designed to be hydrophilic and have a high molecular weight, which helps to prevent it from crossing the blood-brain barrier. nih.gov

The key to this system is the cleavable ester bond linking the morphine to the polyglycerol via the succinate linker. nih.gov This bond is designed to be stable in general circulation but can be cleaved under specific conditions, such as the acidic environment or the presence of esterases in inflamed tissues. nih.gov This targeted release mechanism allows the conjugate to accumulate in inflamed tissues due to the enhanced permeability and retention (EPR) effect and then release the active morphine locally. nih.gov This approach has been investigated as a way to produce analgesia in peripheral tissues without the central nervous system side effects associated with systemic morphine administration. nih.gov In vivo studies have demonstrated the release of morphine from such conjugates in inflamed paw tissue. elifesciences.org

| Component | Function | Reference |

| Morphine | Active analgesic drug | nih.gov |

| Succinate Linker | Provides a cleavable ester bond for controlled release | nih.gov |

| Polyglycerol (PG) | High-molecular-weight, hydrophilic carrier to prevent BBB permeation and allow for accumulation in inflamed tissue | nih.gov |

Investigation of Release Mechanisms and Molecular Design Principles for Prodrugs

The design of prodrugs, inactive precursors that are metabolized into active drugs within the body, is a key strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. scielo.br this compound serves as an important model for studying the release mechanisms of such prodrugs, particularly those designed for targeted delivery.

The ester linkage in this compound is susceptible to hydrolysis, a key mechanism for drug release from a prodrug. This cleavage can be triggered by specific physiological conditions, such as changes in pH or the presence of certain enzymes. For instance, researchers have utilized this feature to design drug delivery systems that release morphine in specific environments, such as inflamed tissues which often have a lower pH than healthy tissues. nih.gov

In one study, morphine was covalently attached to a hyperbranched polyglycerol (PG) via a succinate linker, creating a high-molecular-weight conjugate (PG-M). nih.gov This conjugate was designed to be too large and hydrophilic to cross the blood-brain barrier, thus preventing central nervous system side effects. nih.gov The succinate ester bond was designed to be cleaved under the acidic conditions of inflamed tissue or by esterases present in such environments, releasing the active morphine locally at the site of pain. nih.gov

Research findings from a study on a polyglycerol-morphine (PG-M) conjugate: nih.gov

| Parameter | Morphine (i.v.) | PG-M (i.v.) |

| Peak Morphine Concentration (Inflamed Paw) | ~1700 ng/ml | ~115 ng/ml |

| Peak Morphine Concentration (Blood) | ~1500 ng/ml | Not specified |

| Peak Morphine Concentration (Brain) | ~15 ng/ml | No relevant concentrations |

This data demonstrates the principle of targeted release. The PG-M conjugate resulted in significantly lower systemic and brain concentrations of morphine compared to direct intravenous administration, while still delivering the active drug to the inflamed tissue. nih.gov This approach, using a cleavable succinate linker, provides a valuable model for designing safer and more effective analgesic prodrugs.

Contribution to Structure-Activity Relationship (SAR) Studies of Morphine Analogs with C-6 Modifications

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. up.ptvbspu.ac.inmlsu.ac.in Modifications at the C-6 position of the morphine scaffold have been a major focus of such studies, as this position is known to significantly influence the pharmacological profile of opioid compounds. up.pt

The introduction of a succinate group at the C-6 position, as in this compound, alters the polarity and steric bulk of the molecule compared to morphine. By comparing the activity of this compound and other C-6 modified analogs to that of morphine itself, researchers can deduce the importance of the C-6 hydroxyl group and the effects of different substituents at this position on receptor binding and functional activity.

For example, the C-6 position is a site of major metabolism for morphine, leading to the formation of morphine-6-glucuronide (B1233000) (M6G) and morphine-3-glucuronide (B1234276) (M3G). taylorandfrancis.comdrugbank.comfrontiersin.org M6G is a potent analgesic, in some cases more potent than morphine itself, while M3G is inactive as an analgesic and may even have opposing effects. taylorandfrancis.comfrontiersin.orgdrugbank.comnih.gov The study of synthetic C-6 esters like this compound helps to elucidate the structural requirements for activity at the opioid receptors.

Furthermore, this compound has been instrumental in the development of haptens for creating anti-morphine vaccines. nih.govcapes.gov.br In this application, the succinate linker is used to conjugate morphine to a larger carrier protein, such as bovine serum albumin (BSA). nih.govcapes.gov.br The resulting conjugate, morphine-6-succinyl-BSA, can then be used to immunize animals to produce antibodies that recognize morphine. nih.gov This approach provides insights into the molecular recognition of the morphine scaffold and informs the design of haptens for targeting specific epitopes of the drug molecule. The choice of the C-6 position for conjugation is a direct result of SAR studies indicating that this position can be modified without completely abolishing recognition by relevant biological molecules. nih.gov

Emerging Research Avenues and Future Directions for Morphine 6 Succinate

Exploration of Novel Ester Linkers and Bioconjugation Strategies at the C-6 Position

The C-6 hydroxyl group of morphine is a prime target for chemical modification to create derivatives with altered properties. The synthesis of morphine-6-succinate, often prepared as morphine-6-hemisuccinate, involves the reaction of morphine with succinic anhydride (B1165640), creating a terminal carboxylic acid group. chapman.edu This succinate (B1194679) linker serves as a crucial tether for bioconjugation, the process of covalently attaching the molecule to a larger biomolecule, typically a carrier protein. nih.gov

Research has expanded beyond the succinate moiety to explore other dicarboxylic acid linkers. For instance, 6-glutarylmorphine, which incorporates a five-carbon glutaric acid linker, has been synthesized and conjugated to Keyhole Limpet Hemocyanin (KLH). mdpi.com The choice of linker is critical as it influences the stability of the resulting conjugate and the presentation of the morphine hapten to the immune system. chapman.edu While ester linkages are common, some strategies employ more hydrolytically stable amide bonds at the C-6 position to enhance the longevity of the conjugate in biological systems. chapman.edu

The primary bioconjugation strategy involves coupling the terminal carboxylic acid of the linker (e.g., on this compound) to amine groups on the surface of carrier proteins like Bovine Serum Albumin (BSA), Tetanus Toxoid (TT), or KLH. mdpi.comchapman.edu This is often achieved using coupling agents such as water-soluble carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or through the mixed anhydride method. nih.govchapman.edu These strategies convert the morphine derivative into a hapten-carrier conjugate, which is essential for eliciting an immune response and developing immunological tools. chapman.edumdpi.com

| Linker at C-6 Position | Carrier Protein | Conjugation Method | Reference |

| Hemisuccinate | Bovine Serum Albumin (BSA) | Mixed Anhydride, Carbodiimide (B86325) | nih.govchapman.edu |

| Hemisuccinate | Tetanus Toxoid (TT) | Carbodiimide (EDC) | mdpi.comchapman.edu |

| Glutaryl | Keyhole Limpet Hemocyanin (KLH) | Not Specified | mdpi.com |

Advanced Computational Modeling of Receptor-Ligand Interactions for C-6 Functionalized Opioids

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are increasingly vital for understanding how C-6 functionalized opioids interact with their primary target, the µ-opioid receptor (MOR). nih.gov These studies utilize the crystal structures of the MOR to predict the binding modes of novel ligands and rationalize their pharmacological properties. nih.govacs.org

Docking studies have revealed key interactions between the morphinan (B1239233) scaffold and the MOR binding pocket. A conserved feature is the formation of a charge-enhanced hydrogen bond between the protonated nitrogen of the ligand and the key aspartic acid residue, D147. acs.orgnih.gov The phenolic hydroxyl group at position 3 is also critical, participating in a water-mediated hydrogen-bonding network with H297. acs.orgnih.gov The aromatic portion of the morphine molecule typically embeds within a hydrophobic pocket formed by residues such as M151, V236, I296, and V300. nih.govnih.gov

The functional group at the C-6 position significantly influences receptor interaction. Molecular modeling of N-methylmorphinan-6-ones has shown that modifications at this site can introduce steric clashes with receptor residues, such as V300, thereby affecting binding affinity. mdpi.com For example, in silico analysis of a 6-desoxo derivative showed that the removal of the 6-carbonyl group eliminated a steric clash, providing a rationale for its improved MOR binding affinity compared to its 6-keto counterpart. acs.orgmdpi.com These computational approaches allow for the rational design of new C-6 functionalized derivatives with predicted binding affinities and functional profiles, guiding synthetic efforts toward compounds with more desirable therapeutic characteristics. nih.govelifesciences.org

| Interacting Ligand Group | Key Receptor Residue(s) | Type of Interaction | Reference |

| Protonated Nitrogen | D147 | Charge-enhanced hydrogen bond | acs.orgnih.gov |

| Phenolic Hydroxyl (C-3) | H297 | Water-mediated hydrogen bond | acs.orgnih.gov |

| Aromatic Ring | M151, V236, I296, V300 | Hydrophobic interactions | nih.govnih.gov |

| C-6 Carbonyl Group | V300 | Potential steric clash | mdpi.com |

Investigation of this compound in Cellular and Molecular Mechanisms Beyond Receptor Binding

While the primary actions of morphine and its derivatives are mediated through G-protein coupled opioid receptors, emerging evidence indicates that their cellular and molecular effects are more complex and extend beyond canonical receptor activation. wikipedia.orgnih.gov Morphine itself can trigger signaling pathways that are distinct from other potent MOR agonists. For instance, morphine activation of the MOR induces receptor desensitization through a Protein Kinase C (PKC) dependent mechanism, whereas other agonists predominantly use G protein receptor kinases (GRKs) and β-arrestin recruitment. mdpi.com

Furthermore, prolonged morphine treatment has been shown to activate non-canonical signaling involving the recruitment and activation of Src kinase to the MOR signal complex. embopress.org This leads to the phosphorylation of the MOR at a specific tyrosine residue (Tyr336), a mechanism implicated in the modulation of opiate withdrawal. embopress.org

The immune system is another target for morphine's actions. wikipedia.org Chronic morphine exposure can affect immune cells and has been linked to an increased risk of infection. wikipedia.orgias.ac.in Some of these effects may be mediated by non-opioid receptors. The morphine metabolite morphine-3-glucuronide (B1234276) (M3G), which is inactive at opioid receptors, has been shown to activate Toll-like receptor 4 (TLR4), a component of the innate immune system, leading to neuroinflammation. nih.gov Although not yet demonstrated specifically for this compound, it is plausible that C-6 modified opioids could also engage in these non-receptor or alternative signaling pathways, representing a critical area for future investigation.

Development of Refined Immunological Tools for Basic Opioid Research

One of the most significant applications of this compound and its close analog, morphine-6-hemisuccinate, is in the development of sophisticated immunological tools. mdpi.com Because small molecules like morphine are not immunogenic on their own, they must be conjugated as haptens to large carrier proteins to elicit an immune response. mdpi.commdpi.com this compound is ideally suited for this purpose, with its linker arm providing the necessary spacer and attachment point for conjugation to proteins like BSA, KLH, or TT. nih.govmdpi.comchapman.edu

The resulting hapten-carrier conjugates are used as vaccines in animal models to generate polyclonal or monoclonal antibodies specific to morphine. nih.govmdpi.com These antibodies are invaluable research tools. They are the basis for highly sensitive and specific immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), used to detect and quantify morphine and its metabolites in biological samples. mdpi.comresearchgate.net The specificity of the antibodies is heavily influenced by the position of the linker on the morphine molecule; attachment at the C-6 position generally yields antibodies that recognize morphine, heroin, and the active metabolite 6-acetylmorphine. mdpi.comchapman.edu

This technology has also paved the way for immunotherapy strategies for opioid use disorder. mdpi.comoup.com The principle is that antibodies induced by a vaccine can bind to the target opioid in the bloodstream, sequestering it and preventing it from crossing the blood-brain barrier to produce its psychoactive effects. mdpi.com Vaccines based on morphine-6-hemisuccinate-TT and 6-glutarylmorphine-KLH conjugates have been shown to generate high titers of anti-morphine antibodies and reduce opioid-seeking behaviors in preclinical studies. mdpi.comcappsy.org

| Hapten | Carrier Protein | Application | Reference |

| Morphine-6-hemisuccinate | Bovine Serum Albumin (BSA) | Vaccine development, Antibody production | nih.govmdpi.com |

| Morphine-6-hemisuccinate | Tetanus Toxoid (TT) | Vaccine development | mdpi.comcappsy.org |

| 6-Glutarylmorphine | Keyhole Limpet Hemocyanin (KLH) | Vaccine development | mdpi.com |

| Morphine-6-hemisuccinate | Thyroglobulin (Tg) | Antibody (scFv) isolation | researchgate.net |

Q & A

Q. What are the established synthetic pathways for Morphine-6-succinate, and how do researchers validate its purity and structural integrity?

Methodological Answer:

- Synthetic Routes : Common methods involve succinylation of morphine at the 6-hydroxyl group using succinic anhydride in anhydrous conditions. Reaction optimization (e.g., solvent selection, temperature, stoichiometry) is critical to minimize byproducts like 3-succinyl isomers .

- Validation : Purity is confirmed via HPLC with UV detection (≥95% purity threshold). Structural integrity is validated using NMR (e.g., disappearance of the 6-OH proton signal in H-NMR) and mass spectrometry (e.g., molecular ion peak at m/z 477.5 for CHNO) .

Q. How do researchers design in vitro experiments to assess the opioid receptor binding affinity of this compound compared to morphine?

Methodological Answer:

Q. What stability studies are essential for this compound in aqueous solutions, and how are degradation products characterized?

Methodological Answer:

- Forced Degradation : Expose to acidic/basic conditions (pH 1–13), heat (40–60°C), and light (ICH Q1B guidelines).

- Analytical Tools :

Advanced Research Questions

Q. How can contradictory in vivo analgesic efficacy data for this compound across rodent models be resolved?

Methodological Answer:

- Experimental Design Adjustments :

- Standardize administration routes (e.g., IV vs. subcutaneous) to control for esterase-mediated hydrolysis variability.

- Use knockout models (e.g., esterase-deficient mice) to isolate prodrug activation mechanisms.

- Data Reconciliation : Apply meta-analysis to compare studies, adjusting for covariates like strain-specific metabolic differences .

Q. What strategies are employed to optimize the blood-brain barrier (BBB) penetration of this compound in preclinical studies?

Methodological Answer:

- Prodrug Engineering : Modify succinyl linker hydrophobicity (e.g., alkyl chain elongation) to enhance passive diffusion.

- In Situ Perfusion Models : Quantify BBB permeability using LC-MS/MS to measure brain-to-plasma ratios.

- Competitive Inhibition : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess active transport limitations .

Q. How do researchers address discrepancies between in vitro receptor binding data and in vivo pharmacokinetic profiles of this compound?

Methodological Answer:

Q. What methodologies are used to investigate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Analog Synthesis : Systematically vary substituents (e.g., succinyl vs. glutaryl linkers) and assess opioid receptor binding.

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses at μ-opioid receptors.

- Functional Assays : Measure cAMP inhibition in CHO cells expressing opioid receptors to correlate SAR with efficacy .

Data Presentation and Reproducibility

Q. What are the best practices for reporting conflicting data on this compound’s hepatotoxicity in academic manuscripts?

Methodological Answer:

- Transparency : Disclose all raw data (e.g., ALT/AST levels, histopathology) in supplementary materials.

- Contextualization : Discuss interspecies differences (e.g., human vs. rodent esterase expression) and dosing regimens.

- Reproducibility : Provide step-by-step protocols for liver slice models or primary hepatocyte assays to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.